Cas no 57749-43-6 (Equisetin)

Equisetin structure
Equisetin structure
Product Name:Equisetin
CAS-nummer:57749-43-6
MF:C22H31NO4
MW:373.485846757889
CID:372206
PubChem ID:54684703
Update Time:2025-04-19

Equisetin Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Propenoic acid,3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, sodium salt (1:1)
    • (3E,5S)-3-[[(1S,2R,4aS,6R,8aR)-1,6-dimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione
    • EQUISETIN
    • HY-N6711
    • 2,4-Pyrrolidinedione, 5-(hydroxymethyl)-3-[hydroxy[(1S,2R,4aS,6R,8aR)-1,2,4a,5,6,7,8,8a-octahydro-1,6-dimethyl-2-(1E)-1-propen-1-yl-1-naphthalenyl]methylene]-1-methyl-, (3E,5S)-
    • BE162724
    • AKOS040733118
    • CHEMBL3103609
    • (-)-Equisetin
    • UNII-V56ZMM5VMZ
    • Equisetin, (Fusarium equiseti), >=97% (HPLC)
    • (3E,5S)-3-[[(1S,2R,4aS,6R,8aR)-1,6-dimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxy-methylene]-5-(hydroxymethyl)-1-methyl-pyrrolidine-2,4-dione
    • 57749-43-6
    • V56ZMM5VMZ
    • DTXSID001017630
    • QNQBPPQLRODXET-AIMHRHHOSA-N
    • CS-0084952
    • (S,E)-3-(((1R,2S,4aR,6S,8aS)-1,6-dimethyl-2-((E)-prop-1-enyl)-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl)(hydroxy)methylene)-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione
    • CHEBI:201523
    • benzyl-4-ISOCYANATOTETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE
    • (3Z,5S)-3-[{(1S,2R,4aS,6R,8aR)-1,6-dimethyl-2-[(1E)-prop-1-en-1-yl]-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl}(hydroxy)methylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione
    • N-methyltrichosetin
    • LS-64262
    • NSC159160
    • CHEBI:142135
    • (3E,5S)-3-(((1S,2R,4aS,6R,8aR)-1,6-dimethyl-2-((E)-prop-1-enyl)-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl)-hydroxymethylidene)-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione
    • DA-63246
    • NSC790850
    • DTXCID101475815
    • NSC-790850
    • 2,4-Pyrrolidinedione, 5-(hydroxymethyl)-3-(hydroxy((1S,2R,4aS,6R,8aR)-1,2,4a,5,6,7,8,8a-octahydro-1,6-dimethyl-2-(1E)-1-propen-1-yl-1-naphthalenyl)methylene)-1-methyl-, (3E,5S)-
    • G16102
    • Equisetin
    • Inchi: 1S/C22H31NO4/c1-5-6-15-9-8-14-11-13(2)7-10-16(14)22(15,3)20(26)18-19(25)17(12-24)23(4)21(18)27/h5-6,8-9,13-17,24,26H,7,10-12H2,1-4H3/b6-5+,20-18+/t13-,14-,15-,16-,17+,22-/m1/s1
    • InChI-sleutel: QNQBPPQLRODXET-AIMHRHHOSA-N
    • LACHT: O/C(=C1/C(N(C)[C@@H](CO)C/1=O)=O)/[C@]1(C)[C@H](/C=C/C)C=C[C@@H]2C[C@H](C)CC[C@@H]12

Berekende eigenschappen

  • Exacte massa: 373.22500
  • Monoisotopische massa: 373.22530847g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 27
  • Aantal draaibare bindingen: 3
  • Complexiteit: 722
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 6
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 2
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.1
  • Topologisch pooloppervlak: 77.8Ų

Experimentele eigenschappen

  • Kleur/vorm: Powder
  • Dichtheid: 1.2±0.1 g/cm3
  • Smeltpunt: NA
  • Kookpunt: 556.0±50.0 °C at 760 mmHg
  • PSA: 77.84000
  • LogboekP: 2.95920
  • Dampfdruk: 0.0±3.4 mmHg at 25°C

Equisetin Beveiligingsinformatie

Equisetin Prijsmeer >>

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